molecular formula C17H17N3O3 B14810749 4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide

4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide

Cat. No.: B14810749
M. Wt: 311.33 g/mol
InChI Key: REDAXKHWQYBAMB-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide is an organic compound with a complex structure that includes a nitrobenzene ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 1-methyl-3-phenylpropylamine and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide
  • N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide
  • N’-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

Uniqueness

N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in electrophilic substitution reactions and has enhanced biological activity compared to its analogs .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

4-nitro-N-[(E)-4-phenylbutan-2-ylideneamino]benzamide

InChI

InChI=1S/C17H17N3O3/c1-13(7-8-14-5-3-2-4-6-14)18-19-17(21)15-9-11-16(12-10-15)20(22)23/h2-6,9-12H,7-8H2,1H3,(H,19,21)/b18-13+

InChI Key

REDAXKHWQYBAMB-QGOAFFKASA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.